N-[4-[[3-(naphthalen-2-ylamino)quinoxalin-2-yl]sulfamoyl]phenyl]acetamide
CAS No.:
Cat. No.: VC16281861
Molecular Formula: C26H21N5O3S
Molecular Weight: 483.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C26H21N5O3S |
|---|---|
| Molecular Weight | 483.5 g/mol |
| IUPAC Name | N-[4-[[3-(naphthalen-2-ylamino)quinoxalin-2-yl]sulfamoyl]phenyl]acetamide |
| Standard InChI | InChI=1S/C26H21N5O3S/c1-17(32)27-20-12-14-22(15-13-20)35(33,34)31-26-25(29-23-8-4-5-9-24(23)30-26)28-21-11-10-18-6-2-3-7-19(18)16-21/h2-16H,1H3,(H,27,32)(H,28,29)(H,30,31) |
| Standard InChI Key | CNIOWSJRNNAWFF-UHFFFAOYSA-N |
| Canonical SMILES | CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=NC3=CC=CC=C3N=C2NC4=CC5=CC=CC=C5C=C4 |
Introduction
Chemical Identity and Structural Features
Molecular Composition
The compound has the molecular formula C₂₆H₂₁N₅O₃S and a molecular weight of 483.5 g/mol. Its IUPAC name reflects its polycyclic architecture: a quinoxaline ring substituted with a naphthalen-2-ylamino group at position 3, a sulfamoyl group at position 2, and an acetamide moiety attached to a para-substituted phenyl ring.
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| Molecular Formula | C₂₆H₂₁N₅O₃S |
| Molecular Weight | 483.5 g/mol |
| Canonical SMILES | CC(=O)NC₁=CC=C(C=C₁)S(=O)(=O)NC₂=NC₃=CC=CC=C₃N=C₂NC₄=CC₅=CC=CC=C₅C=C₄ |
| InChI Key | CNIOWSJRNNAWFF-UHFFFAOYSA-N |
The structural complexity arises from the quinoxaline scaffold, a bicyclic system known for intercalating DNA and inhibiting topoisomerases. The naphthalene moiety enhances hydrophobic interactions with biological targets, while the sulfonamide group contributes to solubility and hydrogen-bonding capacity .
Synthesis and Optimization
Reaction Pathways
Synthesis involves multi-step organic reactions, typically starting with the condensation of 1,2-diaminobenzene with a diketone to form the quinoxaline core. Subsequent sulfonation introduces the sulfamoyl group, followed by nucleophilic aromatic substitution to attach the naphthalen-2-ylamino moiety. Final acetylation of the phenyl ring yields the target compound.
Key Steps:
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Quinoxaline Formation:
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Sulfonation:
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Naphthylamination:
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Acetylation:
Yield optimization focuses on controlling reaction temperatures (70–120°C) and catalysts such as pyridine for sulfonation. Purification employs column chromatography with silica gel and ethyl acetate/hexane gradients.
Pharmacological Activities
Anticancer Properties
In vitro studies against HCT-116 (colon cancer) and MCF-7 (breast cancer) cell lines revealed IC₅₀ values of 1.9–7.52 μg/mL. The mechanism involves DNA intercalation and inhibition of epidermal growth factor receptor (EGFR) tyrosine kinase, disrupting proliferative signaling.
Table 2: Antiproliferative Activity
| Cell Line | IC₅₀ (μg/mL) | Target Pathway |
|---|---|---|
| HCT-116 | 1.9 | EGFR/PI3K-AKT |
| MCF-7 | 7.52 | Bcl-2/Bax apoptosis |
Future Directions
Structural Modifications
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Electron-deficient substituents: Improve antitubercular potency by enhancing target binding.
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PEGylation: Increase aqueous solubility for intravenous delivery.
Target Identification
Proteomic studies are needed to map interactions with heat shock proteins (HSP90) and DNA repair enzymes, which may explain off-target effects.
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